molecular formula C8H8BFO4 B036197 2-Methoxycarbonyl-3-fluorophenylboronic acid CAS No. 1256355-33-5

2-Methoxycarbonyl-3-fluorophenylboronic acid

Cat. No. B036197
M. Wt: 197.96 g/mol
InChI Key: YYMZEXVUWASNEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic structures often involves the use of boronic acids as key intermediates due to their versatility in coupling reactions. For instance, palladium-catalyzed cascade reactions allow for the construction of benzofuro[2,3-c]pyridine skeletons with high selectivity, utilizing similar compounds (Xiong et al., 2019). Moreover, cobalt-catalyzed annulation of o-methoxycarbonylphenylboronic acid with alkynes has been demonstrated to yield 2,3-disubstituted indenones, showcasing the compound's utility in synthesizing indenone derivatives with excellent regioselectivities (Ueda et al., 2016).

Molecular Structure Analysis

The molecular structure of related boronic acids and their derivatives can undergo tautomeric rearrangements, influencing their reactivity and stability. Such transformations have been observed with functionalized 2-formylphenylboronic acids forming 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, as evidenced by X-ray analyses and variable-temperature NMR spectroscopy (Luliński et al., 2007).

Chemical Reactions and Properties

2-Methoxycarbonyl-3-fluorophenylboronic acid, like its analogs, can participate in a variety of chemical reactions, including palladium-catalyzed, copper(I)-promoted methoxycarbonylation, offering a method for esterification with a wide range of substituents being tolerated (Cao et al., 2020). Such reactions underscore the compound's utility in the synthesis of esterified products, which are prevalent in pharmaceuticals and materials science.

Physical Properties Analysis

The physical properties of boronic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. For example, the structural investigation of similar compounds through X-ray crystallography and spectroscopic methods can provide insights into their stability and reactivity, which are essential for their application in complex organic syntheses (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Methoxycarbonyl-3-fluorophenylboronic acid, including its acidity, reactivity towards nucleophiles, and participation in coupling reactions, are foundational to its utility in organic synthesis. The compound's ability to undergo halodeboronation and serve as a precursor for further functionalization is highlighted in the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating its versatility and reactivity in halogenation reactions (Szumigala et al., 2004).

Scientific Research Applications

While I can’t provide the detailed information you’re looking for, I can tell you that boronic acids in general are often used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction . They’re also used in the synthesis of various organic compounds, including potential inhibitors of certain enzymes .

  • Suzuki Coupling Reactions

    • Boronic acids are often used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
  • Synthesis of Organic Compounds

    • Boronic acids are used in the synthesis of various organic compounds, including potential inhibitors of certain enzymes .
  • Preparation of Boronic Esters

    • Boronic acids can be used to prepare boronic esters, which are promising anion receptors for polymer electrolytes .
  • Synthesis of Liquid Crystalline Compounds

    • Boronic acids have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
  • Synthesis of Phenylboronic Catechol Esters

    • Boronic acids can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
  • Rhodium-Catalyzed Arylation

    • Boronic acids can be used in rhodium-catalyzed arylation reactions, which are useful for the diastereoselective synthesis of trisubstituted allylic alcohols .
  • Regioselective Suzuki Coupling

    • Boronic acids are often used in regioselective Suzuki coupling reactions .
  • Preparation of Inhibitors

    • Boronic acids are used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
  • Preparation of Boronic Esters

    • Boronic acids can be used to prepare boronic esters .
  • Synthesis of Liquid Crystalline Compounds

    • Boronic acids have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
  • Synthesis of Phenylboronic Catechol Esters

    • Boronic acids can be used in the preparation of phenylboronic catechol esters .
  • Rhodium-Catalyzed Arylation

    • Boronic acids can be used in rhodium-catalyzed arylation reactions .

Safety And Hazards

The compound is classified under GHS07 for safety . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

(3-fluoro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZEXVUWASNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402566
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycarbonyl-3-fluorophenylboronic acid

CAS RN

1256355-33-5
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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